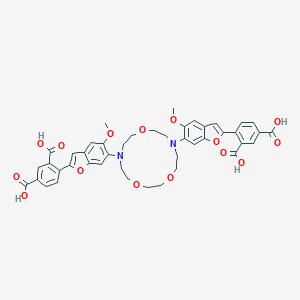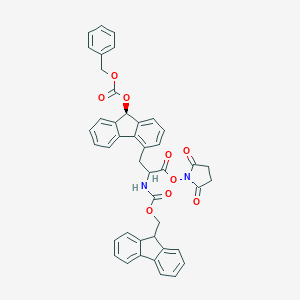
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of tyrosine and is widely used in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of the tyrosine residue with the amino group of another amino acid residue in the peptide chain. This reaction results in the formation of a peptide bond between the two amino acids, which is essential for peptide synthesis.
Effets Biochimiques Et Physiologiques
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester does not have any known biochemical or physiological effects on its own. However, its ability to introduce tyrosine residues into peptides and proteins can have significant effects on their biochemical and physiological properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments is its ability to introduce tyrosine residues into peptides and proteins in a controlled manner. Additionally, this compound is relatively easy to synthesize and can be purified using standard methods such as column chromatography or recrystallization.
However, there are also some limitations to using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments. One limitation is that the reaction between N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester and the amino group of another amino acid residue can be slow, which can limit the yield of the desired peptide. Additionally, this compound can be expensive, which can be a limitation for labs with limited budgets.
Orientations Futures
There are several future directions for research involving N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester. One direction is to explore its potential for modifying the surface of nanoparticles for drug delivery applications. Another direction is to investigate its potential for introducing tyrosine residues into proteins for studying protein-protein interactions and enzyme kinetics. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to improve its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of tyrosine with N-(fluorenylmethyloxycarbonyloxy) succinimide in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting compound is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is widely used in scientific research as a tool for peptide synthesis. This compound is used to introduce tyrosine residues into peptides and proteins, which can be used for a variety of applications such as studying protein-protein interactions, enzyme kinetics, and receptor-ligand binding. Additionally, N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester can be used to modify the surface of nanoparticles for drug delivery applications.
Propriétés
Numéro CAS |
115136-02-2 |
|---|---|
Nom du produit |
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester |
Formule moléculaire |
C43H34N2O9 |
Poids moléculaire |
722.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate |
InChI |
InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1 |
Clé InChI |
GTSHFUBPVSTONE-CKIGWAMCSA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Synonymes |
N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester N,O-bis-Fmoc-Tyr-ONSu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



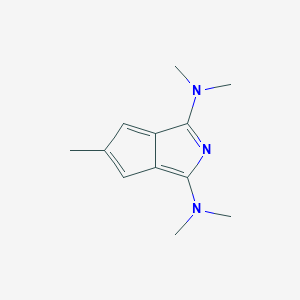

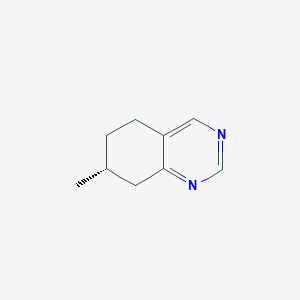
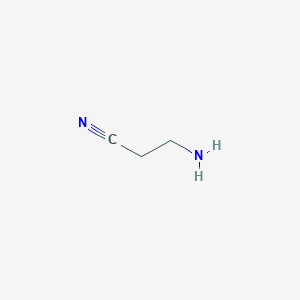
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)


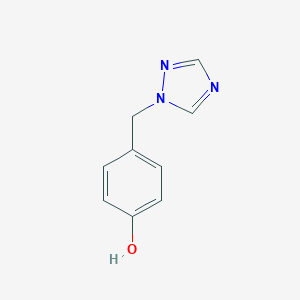


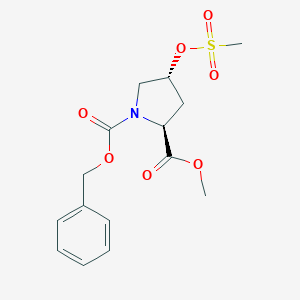
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)

